Introduction: The Significance of 4-Acetyl-3-fluorobenzoic Acid in Modern Drug Discovery
Introduction: The Significance of 4-Acetyl-3-fluorobenzoic Acid in Modern Drug Discovery
An In-depth Technical Guide to the Physical Properties of 4-Acetyl-3-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, fluorinated organic molecules have become indispensable tools for the development of novel therapeutics. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1] 4-Acetyl-3-fluorobenzoic acid is a bi-functional aromatic compound that merges the key structural features of a carboxylic acid, a ketone, and a fluorinated benzene ring. This combination makes it a valuable, albeit specialized, building block for synthesizing more complex molecules, particularly in the realm of drug discovery and materials science.
Chemical Structure and Core Attributes
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Molecular Formula: C₉H₇FO₃
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Molecular Weight: 182.15 g/mol
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IUPAC Name: 4-acetyl-3-fluorobenzoic acid
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CAS Number: Not assigned or not publicly available.
Part 1: Predicted Physicochemical Properties
The physical properties of 4-Acetyl-3-fluorobenzoic acid are dictated by the interplay of its three primary functional groups: the carboxylic acid, the acetyl ketone, and the fluoro-substituted aromatic ring. The following table summarizes the predicted properties based on comparisons with structurally similar compounds like 4-Fluorobenzoic acid and other substituted benzoic acids.
| Property | Predicted Value / Behavior | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid. | Benzoic acid and its derivatives are typically crystalline solids at room temperature.[2][3] |
| Melting Point | Estimated: 170-190 °C | Higher than benzoic acid (122 °C) due to increased molecular weight and polarity from the acetyl group. It is expected to be in a similar range to 4-Fluorobenzoic acid (182-184 °C)[2][4], with the acetyl group potentially causing a slight deviation. The carboxylic acid facilitates strong intermolecular hydrogen bonding (dimerization), contributing to a high melting point. |
| Boiling Point | > 250 °C (with potential decomposition) | Carboxylic acids have high boiling points due to strong hydrogen bonding. The boiling point of 4-Fluorobenzoic acid is ~254 °C.[3] Significant decomposition before boiling is common for complex benzoic acids. |
| Acidity (pKa) | Estimated: 3.5 - 4.0 | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of both the fluorine atom and the acetyl group should increase the acidity of the carboxylic acid, thus lowering the pKa. The pKa of 4-Fluorobenzoic acid is 4.14.[5] |
| Solubility | ||
| Water | Very slightly soluble in cold water; more soluble in hot water. | Similar to other benzoic acids, the nonpolar aromatic ring limits water solubility.[2][6] Hydrogen bonding with water provides slight solubility. |
| Aqueous Base (NaOH, NaHCO₃) | Soluble. | The acidic carboxylic acid group will be deprotonated by bases to form a highly soluble carboxylate salt.[7][8] |
| Aqueous Acid (HCl) | Insoluble. | The compound is not basic and will remain in its neutral, less soluble form. |
| Polar Organic Solvents (Ethanol, Methanol, Acetone) | Soluble. | "Like dissolves like"; the polarity of the carboxylic acid and ketone groups will lead to good solubility in polar organic solvents.[2][6] |
| Nonpolar Organic Solvents (Hexane, Toluene) | Insoluble to slightly soluble. | The high polarity of the molecule will limit its solubility in nonpolar solvents. |
Part 2: Experimental Determination of Core Physical Properties
For any novel compound in a research or development pipeline, empirical determination of its physical properties is a critical step for quality control, purification, and formulation. The following sections provide detailed, self-validating protocols for characterizing 4-Acetyl-3-fluorobenzoic acid.
Melting Point Determination: A Criterion for Purity
Expertise & Causality: The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, this technique serves not only to characterize the compound but also as a reliable indicator of its purity. The capillary method using a calibrated apparatus is the standard for its accuracy and small sample requirement.[9]
Experimental Protocol: Capillary Method
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Sample Preparation: Ensure the 4-Acetyl-3-fluorobenzoic acid sample is completely dry and finely powdered. If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.
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Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid will be forced into the tube.
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Sample Packing: To pack the sample tightly into the bottom of the tube, drop the capillary, sealed-end down, several times through a long, narrow glass tube (approx. 1 meter) onto a hard surface.[10] The impact will pack the solid. Repeat until a packed sample height of 2-3 mm is achieved.[10]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. This saves time during the accurate determination.[10]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[10]
-
Insert a fresh sample.
-
Heat at a medium rate until the temperature is ~15-20°C below the expected melting point.
-
Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
Report the result as a melting point range (T₁ - T₂).
-
-
Validation: Perform at least two careful determinations. Consistent values validate the result.
Caption: Logical flow for acid-base solubility testing.
Part 3: Predicted Spectroscopic Data
While experimental spectra are required for definitive structural confirmation, the expected features can be predicted from the molecular structure.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically > 10 ppm.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and triplets) due to coupling with each other and with the fluorine atom. Expected chemical shifts are between 7.0 and 8.5 ppm.
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Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons, likely around 2.5-2.7 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals at low field (>165 ppm), one for the carboxylic acid and one for the ketone.
-
Aromatic Carbons: Six signals in the aromatic region (110-170 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹Jcf).
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
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C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
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Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Acetyl-3-fluorobenzoic acid is not available, precautions should be based on analogous compounds like 4-Fluorobenzoic acid and other aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11]Avoid contact with skin and eyes. [12]* Hazards: Expected to be a skin, eye, and respiratory tract irritant. [12]Harmful if swallowed.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide provides the foundational knowledge and practical methodologies required to fully characterize the physical properties of 4-Acetyl-3-fluorobenzoic acid. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount for advancing research and development objectives.
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Faculty of Science, Tanta University. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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S.S. Jain Subodh P.G. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 4-Acetyl-3-fluoro-benzoic acid methyl ester. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]
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Alfa Aesar. (2025, September 6). Safety Data Sheet for 4-Bromobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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ChemBK. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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